[(Oxolan-3-yl)methyl]boronic acid
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Overview
Description
[(Oxolan-3-yl)methyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an oxolane ring, making it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxolan-3-yl)methyl]boronic acid typically involves the hydroboration of oxolane derivatives followed by oxidation. One common method is the reaction of oxolane with borane (BH3) to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of borate esters and organometallic reagents. For instance, the reaction of oxolane derivatives with trimethyl borate followed by hydrolysis can produce the desired boronic acid in high yields .
Chemical Reactions Analysis
Types of Reactions
[(Oxolan-3-yl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling . Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents such as ethanol or water.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted oxolane derivatives .
Scientific Research Applications
[(Oxolan-3-yl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Oxolan-3-yl)methyl]boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations . In catalytic cycles, such as the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium complexes, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of an oxolane ring.
Methylboronic acid: Contains a methyl group instead of an oxolane ring.
Vinylboronic acid: Features a vinyl group in place of the oxolane ring.
Uniqueness
[(Oxolan-3-yl)methyl]boronic acid is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the oxolane ring can participate in additional chemical transformations .
Properties
Molecular Formula |
C5H11BO3 |
---|---|
Molecular Weight |
129.95 g/mol |
IUPAC Name |
oxolan-3-ylmethylboronic acid |
InChI |
InChI=1S/C5H11BO3/c7-6(8)3-5-1-2-9-4-5/h5,7-8H,1-4H2 |
InChI Key |
YTXDPDMSBARIHY-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1CCOC1)(O)O |
Origin of Product |
United States |
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